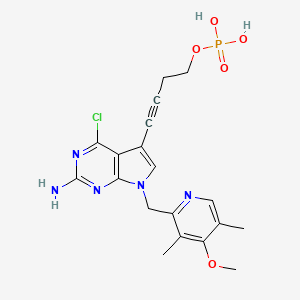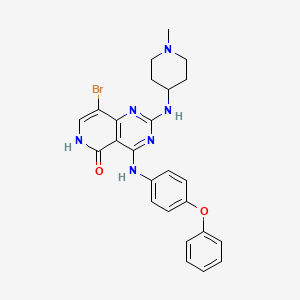
G-749
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le denfivontinib a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Étudié pour ses effets sur la prolifération cellulaire, l'apoptose et la différenciation dans diverses lignées cellulaires.
Médecine : En essais cliniques pour le traitement des tumeurs solides avancées et de la leucémie aiguë myéloïde.
Industrie : Utilisation potentielle dans le développement de thérapies ciblées pour le traitement du cancer
5. Mécanisme d'action
Le denfivontinib exerce ses effets en inhibant l'activité de la tyrosine kinase réceptrice 3 de type Fms (FLT3) et de AXL. Ces kinases jouent un rôle crucial dans la prolifération cellulaire, la survie et la différenciation. En inhibant ces kinases, le denfivontinib perturbe les voies de signalisation qui favorisent la croissance et la survie des cellules cancéreuses, ce qui entraîne l'apoptose et la réduction de la croissance tumorale .
Composés similaires :
Lenvatinib : Un autre inhibiteur de kinase qui cible plusieurs tyrosine kinases réceptrices, y compris FLT3.
Sorafénib : Un inhibiteur multikinase qui cible FLT3 parmi d'autres kinases.
Midostaurine : Cible spécifiquement FLT3 et est utilisé dans le traitement de la leucémie aiguë myéloïde.
Unicité du denfivontinib : Le denfivontinib est unique en raison de sa forte puissance et de sa sélectivité pour FLT3, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée. Sa capacité à inhiber les formes sauvage et mutante de FLT3 le distingue des autres composés similaires .
Mécanisme D'action
Target of Action
G-749, also known as denfivontinib, is a potent inhibitor of the Fms-like tyrosine receptor kinase (FLT3) and the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family . These kinases play crucial roles in normal hematopoiesis and leukemogenesis, and their aberrant activation is implicated in the pathogenesis of acute myeloid leukemia (AML) and solid cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .
Mode of Action
This compound is an ATP-competitive inhibitor that effectively inhibits the phosphorylation of FLT3 and AXL at nanomolar concentrations . It shows potent and sustained inhibition of both the wild type FLT3 and its mutants, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L . This inhibition leads to the suppression of aberrant signaling activation of several pathways, thereby inhibiting the proliferation of AML and inducing apoptosis .
Biochemical Pathways
The inhibition of FLT3 and AXL by this compound affects several biochemical pathways. These include the Ras/mitogen-activated protein kinase, Janus kinase/signal transducer and activator of transcription (STAT) 5, and protein kinase B (AKT) pathways . The suppression of these pathways eventually induces transformation and tumorigenesis in hematopoietic cells and suppresses normal myeloid differentiation .
Result of Action
The inhibition of FLT3 and AXL by this compound results in significant antileukemic activity. It has been shown to reduce the viability of leukemia cells and promote apoptosis . In animal models, oral administration of this compound has led to complete tumor regression and increased life span .
Action Environment
This compound has been shown to retain its inhibitory potency in various environments that often confer drug resistance. These include the presence of patient plasma, a surge in FLT3 ligand, and stromal protection
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Analyse Biochimique
Biochemical Properties
Denfivontinib has shown potent and sustained inhibition of the FLT3 wild type and mutants including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L in cellular assays . It retained its inhibitory potency in various drug-resistance milieus such as patient plasma, FLT3 ligand surge, and stromal protection .
Cellular Effects
Denfivontinib has displayed potent antileukemic activity in bone marrow blasts from AML patients regardless of FLT3 mutation status . It has also been shown to reduce the viability of colon cancer cell lines in a concentration-dependent manner and promote the degradation of TYRO3 protein .
Molecular Mechanism
The mechanism of action of Denfivontinib involves the inhibition of FLT3 kinase phosphorylation, thereby inhibiting the proliferation of AML and inducing apoptosis . It effectively inhibits the phosphorylation of AXL at nanomolar concentration .
Temporal Effects in Laboratory Settings
Oral administration of Denfivontinib yielded complete tumor regression and increased life span in animal models . This suggests that the effects of Denfivontinib are sustained over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, Denfivontinib has been shown to induce complete elimination of leukemia cells and prolonged survival . The effects of Denfivontinib vary with different dosages, with complete tumor regression observed at certain dosages .
Metabolic Pathways
It is known that Denfivontinib inhibits the FLT3 kinase, which plays a crucial role in normal hematopoiesis and leukemogenesis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le denfivontinib est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de base de pyrido[4,3-d]pyrimidin-5-one. Les étapes clés incluent :
- Formation du noyau de pyrido[4,3-d]pyrimidin-5-one.
- Introduction du substituant 8-bromo.
- Attachement du groupe (1-méthylpipéridin-4-yl)amino.
- Addition du groupe 4-phénoxyanilino.
Méthodes de production industrielle : La production industrielle du denfivontinib implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
- Utilisation de matières premières de haute pureté.
- Optimisation des conditions de réaction telles que la température, la pression et le choix du solvant.
- Étapes de purification incluant la cristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions : Le denfivontinib subit diverses réactions chimiques, notamment :
Oxydation : Le denfivontinib peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels de la molécule.
Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur les cycles aromatiques.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des agents halogénants ou des nucléophiles dans des conditions appropriées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
Comparaison Avec Des Composés Similaires
Lenvatinib: Another kinase inhibitor that targets multiple receptor tyrosine kinases, including FLT3.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.
Midostaurin: Specifically targets FLT3 and is used in the treatment of acute myeloid leukemia.
Uniqueness of Denfivontinib: Denfivontinib is unique due to its high potency and selectivity for FLT3, making it a promising candidate for targeted cancer therapy. Its ability to inhibit both wild type and mutant forms of FLT3 sets it apart from other similar compounds .
Propriétés
IUPAC Name |
8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMIXPJPNCXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457983-28-6 | |
| Record name | G-749 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1457983286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denfivontinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Denfivontinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B06W426B66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: G-749 demonstrates anticancer effects in colon cancer by targeting the TYRO3 receptor tyrosine kinase. [] Specifically, this compound induces the degradation of TYRO3 via regulated intramembrane proteolysis. [] This degradation disrupts downstream signaling pathways associated with cell proliferation, leading to tumor growth inhibition. []
ANone: Yes, this compound was initially developed as an inhibitor of FLT3 kinase for acute myeloid leukemia (AML) treatment. [] Furthermore, this compound effectively inhibits AXL, another receptor tyrosine kinase belonging to the TAM family (Tyro3, Axl, Mer). [] It demonstrates potent inhibition of AXL phosphorylation with an IC50 of 20 nM. []
ANone: Studies show that this compound effectively inhibits the growth of colon cancer cell lines HCT15 and SW620 in vitro. [] Moreover, in vivo experiments using tumor xenograft mouse models demonstrate that this compound treatment significantly reduces tumor size compared to controls. []
ANone: Research indicates that this compound retains its inhibitory potency against FLT3 in different drug resistance scenarios, including patient plasma, FLT3 ligand surge, and stromal protection. [] Furthermore, this compound displayed strong antileukemic activity in bone marrow blasts from AML patients, even in cases with minimal or no response to existing FLT3 inhibitors like AC220 or PKC412. []
ANone: Research indicates that combining this compound with SGN-CD33A, a CD33-directed antibody-drug conjugate, results in a synergistic anticancer effect in FLT3/ITD positive AML cells. [] This combination showed increased cell killing in vitro and prolonged survival in xenograft models compared to single-agent treatments. []
ANone: Combining this compound with SGN-CD33A targets two distinct vulnerabilities in FLT3/ITD positive AML: aberrant FLT3 activation and high CD33 expression. [] Importantly, the synergistic effect allows for lower doses of SGN-CD33A, potentially mitigating its hematopoietic toxicity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



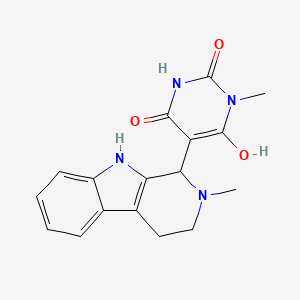
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)
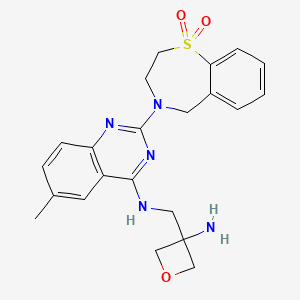
![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)
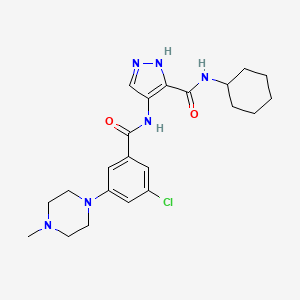
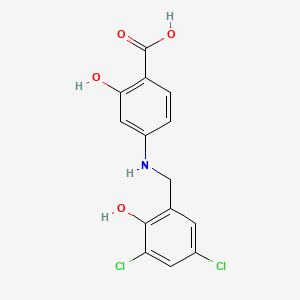

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
